molecular formula C10H9ClN2O2 B8511940 1-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanol

1-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanol

Cat. No. B8511940
M. Wt: 224.64 g/mol
InChI Key: HEBYWMGYEPMBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585881B2

Procedure details

27.2 g crude N′-[(3-chlorobenzoyl)oxy]-2-hydroxypropanimidamide was dissolved in ethanol (250 mL) and refluxed for 1 h, followed by addition of 14.0 g (170 mmol) sodium acetate in water (40 mL). After refluxing o.n., cooling to r.t. and addition of water (250 mL) the mixture was concentrated in vacuo to about ½ of its volume, resulting in a precipitate which was filtered off and recrystallized from EA/Hep to yield 6.45 g (25%) of the title compound. 1H NMR: 8.14 (s, 1 H), 8.02 (d, 1 H), 7.57 (d, 1 H), 7.47 (t, 1 H), 5.04-5.14 (m, 1 H), 2.51 (d, 1 H), 1.67 (d, 3 H)
Name
N′-[(3-chlorobenzoyl)oxy]-2-hydroxypropanimidamide
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
25%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[C:5]([O:7][N:8]=[C:9]([NH2:13])[CH:10]([OH:12])[CH3:11])=O.C([O-])(=O)C.[Na+]>C(O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[O:7][N:8]=[C:9]([CH:10]([OH:12])[CH3:11])[N:13]=2)[CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
N′-[(3-chlorobenzoyl)oxy]-2-hydroxypropanimidamide
Quantity
27.2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)ON=C(C(C)O)N)C=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing o.n
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo to about ½ of its volume
CUSTOM
Type
CUSTOM
Details
resulting in a precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from EA/Hep

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=NC(=NO1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.45 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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